N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
Description
N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex oxalamide derivative characterized by a central oxalamide backbone (N1-C(=O)-C(=O)-N2) with two distinct substituents:
- N1-substituent: A branched ethyl group bearing a 4-(dimethylamino)phenyl moiety and an indolin-1-yl group.
- N2-substituent: A 4-fluorophenyl group.
Its properties may be inferred from structurally related oxalamides discussed below.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-30(2)22-13-7-19(8-14-22)24(31-16-15-18-5-3-4-6-23(18)31)17-28-25(32)26(33)29-21-11-9-20(27)10-12-21/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZUPSGZVNCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound characterized by its unique structural features that include dimethylamino and fluorophenyl groups, along with an indoline moiety. This compound has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.
- Molecular Formula : C26H27FN4O2
- Molecular Weight : 446.5 g/mol
- CAS Registry Number : 941914-31-4
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances solubility, potentially improving bioavailability and interaction with target sites. The fluorophenyl group may contribute to increased binding affinity due to the electronegativity of fluorine, which can influence the electronic properties of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing dimethylamino phenyl moieties have shown promising results in inhibiting the growth of various cancer cell lines, including pancreatic (Panc-1) and breast cancer (MDA-MB-231) cells.
In a study evaluating the effects of similar compounds, it was found that certain derivatives could completely disrupt colony growth in MDA-MB-231 cells at concentrations as low as 1 µM, highlighting their potency as potential anticancer agents .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been assessed using various assays. Notably, it has shown varying degrees of effectiveness against different cell lines:
- Panc-1 Cells : Significant reduction in cell viability was observed.
- MDA-MB-231 Cells : The compound exhibited strong antiproliferative activity, particularly noted in colony formation assays.
The structure–activity relationship (SAR) studies suggest that modifications to the molecular structure can significantly impact biological efficacy, indicating a need for further exploration into optimized derivatives .
Study 1: Antiproliferative Effects
A comparative study on a series of oxalamide derivatives demonstrated that those with electron-withdrawing groups like fluorine exhibited enhanced anticancer properties. The study specifically noted that compounds with similar structures to this compound showed promising results in inhibiting cell growth in vitro .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could induce apoptosis in cancer cells through modulation of key signaling pathways, including those involved in cell cycle regulation and survival .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H27FN4O2 |
| Molecular Weight | 446.5 g/mol |
| CAS Registry Number | 941914-31-4 |
| Anticancer Activity | Effective against Panc-1 and MDA-MB-231 |
| Key Functional Groups | Dimethylamino, Fluorophenyl, Indoline |
Scientific Research Applications
Medicinal Chemistry
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide has potential therapeutic implications due to its ability to interact with biological targets. The dimethylamino group may enhance binding affinity to negatively charged sites, while the indoline and fluorophenyl groups facilitate hydrophobic interactions with proteins or enzymes.
Case Studies :
- In studies focusing on similar compounds, researchers have noted significant biological activities, such as anticancer properties, attributed to the unique structural arrangement of oxalamides. For instance, derivatives with similar functional groups have shown promise in inhibiting cancer cell proliferation (source needed).
Fluorescent Sensing
The compound's structural characteristics make it suitable for use in fluorescent sensors. Research has demonstrated that oxalamide derivatives can act as selective sensors for metal ions, such as Fe³⁺. The binding of metal ions can induce significant changes in fluorescence properties, allowing for sensitive detection methods.
Research Findings :
- A study on related azo compounds highlighted their effectiveness as turn-on fluorescent sensors for detecting Fe³⁺ ions at low concentrations (1.3 nM), which is significantly below regulatory limits for drinking water (EPA standards) . This illustrates the potential of this compound in environmental monitoring applications.
Material Science
The compound's unique properties enable its use in developing advanced materials. The incorporation of oxalamide structures into polymers can enhance thermal stability and mechanical strength, making them suitable for various industrial applications.
Applications in Material Science :
- The synthesis of polymeric materials incorporating oxalamide groups has been explored, showing improvements in durability and resistance to environmental factors. Such materials could be beneficial in coatings, adhesives, and other applications requiring robust performance under stress.
Summary Table of Applications
Comparison with Similar Compounds
Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to antimicrobials. The target compound is compared to key analogs based on substituents, synthesis, and biological/toxicological profiles.
Structural Comparison
Key Observations :
- The target compound uniquely combines indoline and dimethylamino groups, which may enhance lipophilicity and receptor binding compared to simpler aryl/alkyl substituents in analogs like GMC-3.
- Unlike flavoring-oriented oxalamides (e.g., N1-(2,4-dimethoxybenzyl)- derivatives), the target compound lacks pyridyl or methoxy groups but includes a fluorophenyl group, which could influence metabolic stability .
Q & A
Q. How should researchers address batch-to-batch variability in compound synthesis during preclinical studies?
Q. What statistical approaches are critical for analyzing dose-response relationships in heterogeneous cell populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
